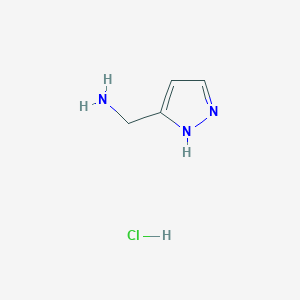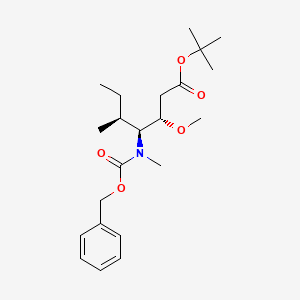![molecular formula C13H11ClF3N5O3 B2852716 ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate CAS No. 338409-50-0](/img/structure/B2852716.png)
ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate is an organic compound primarily investigated for its unique chemical properties and potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
The synthesis of ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate typically involves a series of reactions, including nucleophilic substitution and condensation. The initial step often involves the formation of an intermediate pyridine derivative through halogenation and subsequent trifluoromethylation. This intermediate is then coupled with hydrazine derivatives under specific conditions to form the hydrazino compound. The cyanoacryloyl group is introduced through a Knoevenagel condensation reaction, followed by the addition of ethyl carbamate under controlled conditions to yield the final product. Industrial production methods may vary, focusing on optimizing yield and purity through improved reaction conditions and purification processes.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation
Oxidative reactions can modify the hydrazino group, potentially leading to the formation of nitro or azo derivatives.
Reduction
Reduction of the compound might focus on the pyridine ring or the cyano group, producing amine derivatives.
Substitution
Nucleophilic substitution reactions involving the chlorinated pyridine ring can introduce different functional groups, allowing for further modifications. Common reagents include strong oxidizers like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products depend on the type of reaction and the specific conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate has several applications in scientific research:
Chemistry
Investigated for its reactivity and potential as a building block for more complex molecules.
Biology
Studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Medicine
Industry
Explored for its use in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and influencing their activity, which can result in various biological effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interactions with nucleic acids, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridine derivatives with hydrazino, cyano, or carbamate functional groups. Examples are:
Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-ethoxyacryloyl)carbamate
Similar structure with an ethoxyacryloyl group.
Methyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate
Similar structure with a methyl carbamate group. Its uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to these similar compounds.
Eigenschaften
IUPAC Name |
ethyl N-[(Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5O3/c1-2-25-12(24)21-11(23)7(4-18)5-20-22-10-9(14)3-8(6-19-10)13(15,16)17/h3,5-6,20H,2H2,1H3,(H,19,22)(H,21,23,24)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHZCOKRBCZFJS-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NNC1=C(C=C(C=N1)C(F)(F)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2852639.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2852641.png)


![n-[(Thian-4-yl)methyl]prop-2-enamide](/img/structure/B2852645.png)
![4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2852646.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide](/img/structure/B2852651.png)
![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2852652.png)


